4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the bromine atom and the triazole ring can impart unique chemical properties, making this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromine atom via a halogenation reaction. The pyrazole ring is then constructed through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazole rings.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-triazole compounds.
Scientific Research Applications
4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
1H-Pyrazole: Another heterocyclic compound with a pyrazole ring.
4-Bromo-1H-pyrazole: A brominated pyrazole compound.
Uniqueness
4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the combination of the triazole and pyrazole rings, along with the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9BrN6 |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c8-6-3-13(12-7(6)9)1-2-14-5-10-4-11-14/h3-5H,1-2H2,(H2,9,12) |
InChI Key |
FIBKUKIKJMARRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCN2C=NC=N2)N)Br |
Origin of Product |
United States |
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